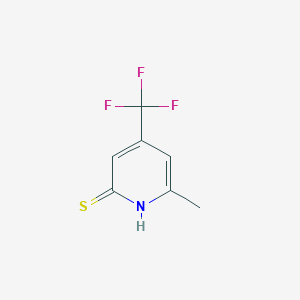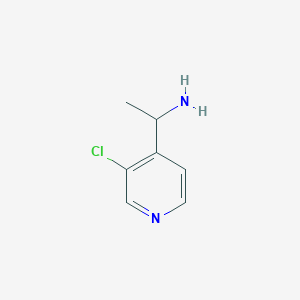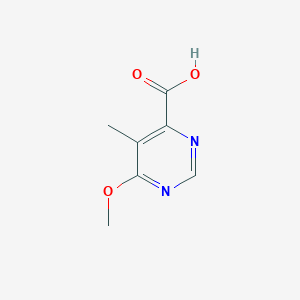
N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
Vue d'ensemble
Description
N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is a useful research compound. Its molecular formula is C11H19BrClN3 and its molecular weight is 308.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Chemistry and Structural Analysis
Research has focused on the synthesis and structural characterization of heterodinuclear and trinuclear complexes, exploring the coordination behavior of various ligands, including those related to 1,3-propanediamine derivatives. These studies illuminate the structural versatility and complexation behavior of these ligands with transition metals, which is crucial for designing materials with specific magnetic and electronic properties. For example, heterodinuclear compounds containing U^4+ and transition metals demonstrate unique coordination environments and magnetic interactions, highlighting the potential of such compounds in magnetic materials and catalysis (Salmon et al., 2007).
Magnetic Properties
The synthesis of coordination compounds, especially those involving transition metals like Cu(II) and Ni(II), has been examined for their magnetic properties. These studies are pivotal in the development of molecular magnets and understanding magnetic interactions at the molecular level. For instance, the synthesis and analysis of double μ1,1 and μ1,3 azido bridged Cu(II) and Ni(II) chains reveal insights into the alternating ferro/antiferromagnetic chain models, contributing to the field of molecular magnetism and the design of magnetic materials (Bhowmik et al., 2014).
Synthesis and Characterization of Metal Complexes
The creation of metal complexes using 1,3-propanediamine derivatives as ligands further showcases the compound's role in the synthesis of materials with potential applications in catalysis, luminescence, and as precursors for advanced functional materials. These complexes, with Cu(II), Ni(II), and Zn(II), exhibit diverse morphologies and coordination modes, influenced by the ligand's structure. The investigation into these compounds provides a foundation for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with desirable physical and chemical properties (Caballero et al., 2011).
Optoelectronic and Photovoltaic Applications
Although not directly related to the specific compound , research on related pyridine-based monomers and polymers highlights the potential application of similar compounds in the field of dye-sensitized solar cells (DSSCs). These studies indicate that pyridine derivatives can enhance the optoelectronic and photovoltaic performances of DSSCs, suggesting that compounds like N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride might also find applications in the development of renewable energy technologies (Singh et al., 2016).
Propriétés
IUPAC Name |
N-(5-bromo-4-methylpyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN3.ClH/c1-9-7-11(14-8-10(9)12)13-5-4-6-15(2)3;/h7-8H,4-6H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHGWPFEQGHNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







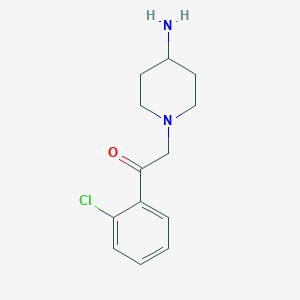
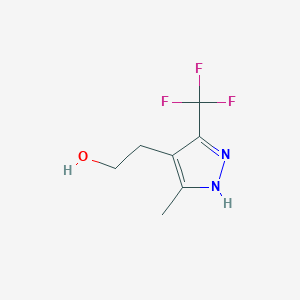

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)
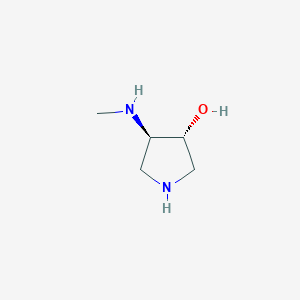
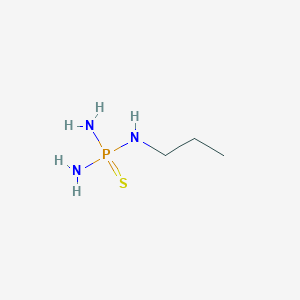
![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)
